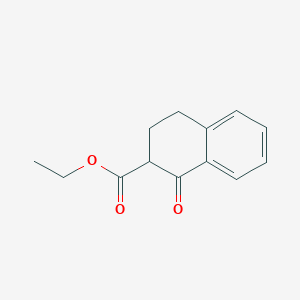

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKKVPGOHCOXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290930 | |

| Record name | ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-26-3 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 71870 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6742-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (EOTC) is a bicyclic keto-ester that serves as a valuable intermediate in organic synthesis. Its tetralone core is a key structural motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of EOTC, including its chemical and physical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in drug discovery, with a focus on its role as a scaffold for monoamine oxidase B (MAO-B) inhibitors.

Chemical and Physical Properties

This compound, also known as 2-ethoxycarbonyl-1-tetralone, is a derivative of tetralone.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| IUPAC Name | ethyl 1-oxo-3,4-dihydronaphthalene-2-carboxylate | [1] |

| CAS Number | 6742-26-3 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 34-36 °C | |

| Boiling Point | 155-157 °C at 2 mmHg | |

| Solubility | Soluble in most organic solvents | [2] |

Synthesis

A plausible and efficient laboratory-scale synthesis of this compound can be achieved through a three-step process involving a Stobbe condensation, followed by catalytic hydrogenation, intramolecular Friedel-Crafts acylation (cyclization), and finally, Fischer esterification.

Experimental Protocols

Step 1: Stobbe Condensation of Benzaldehyde and Diethyl Succinate

-

Materials: Benzaldehyde (1.0 eq), Diethyl succinate (1.2 eq), Potassium tert-butoxide (1.1 eq), tert-butanol (solvent).

-

Procedure: A solution of potassium tert-butoxide in tert-butanol is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon). A mixture of benzaldehyde and diethyl succinate is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. After cooling, the mixture is acidified with dilute hydrochloric acid, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Stobbe condensation product.

Step 2: Catalytic Hydrogenation and Cyclization to 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

-

Materials: Crude Stobbe condensation product from Step 1, 10% Palladium on carbon (Pd/C) catalyst (5 mol%), Hydrogen gas, Polyphosphoric acid (PPA).

-

Procedure: The crude product from the Stobbe condensation is dissolved in a suitable solvent such as ethanol or ethyl acetate. The Pd/C catalyst is added, and the mixture is subjected to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated. The resulting diacid is added to polyphosphoric acid and heated at 100-120 °C for 1-2 hours to effect intramolecular Friedel-Crafts acylation. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid, 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 3: Fischer Esterification to this compound

-

Materials: 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid from Step 2, Absolute ethanol (large excess, as solvent), Concentrated sulfuric acid (catalytic amount).

-

Procedure: The carboxylic acid is suspended in absolute ethanol in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is carefully added.[3] The mixture is heated to reflux for 4-6 hours.[4] After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl ester. The product can be purified by column chromatography on silica gel or by vacuum distillation.

Synthesis Workflow

Spectroscopic Characterization (Representative Data)

Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.00 | d | 1H | Ar-H |

| 7.50-7.20 | m | 3H | Ar-H |

| 4.20 | q | 2H | -OCH₂CH₃ |

| 3.60 | t | 1H | -CH(COOEt)- |

| 3.00-2.80 | m | 2H | -CH₂-Ar |

| 2.50-2.20 | m | 2H | -CH₂-CH- |

| 1.25 | t | 3H | -OCH₂CH₃ |

Representative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 195.0 | C=O (ketone) |

| 169.0 | C=O (ester) |

| 144.0 | Ar-C (quaternary) |

| 134.0 | Ar-CH |

| 129.0 | Ar-CH |

| 128.0 | Ar-C (quaternary) |

| 127.0 | Ar-CH |

| 126.5 | Ar-CH |

| 61.5 | -OCH₂CH₃ |

| 55.0 | -CH(COOEt)- |

| 29.0 | -CH₂-Ar |

| 25.0 | -CH₂-CH- |

| 14.0 | -OCH₂CH₃ |

Representative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1735 | C=O stretch (ester) |

| ~1685 | C=O stretch (ketone) |

| ~1600, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Representative Mass Spectrometry Data

| m/z | Assignment |

| 218 | [M]⁺ |

| 173 | [M - OEt]⁺ |

| 145 | [M - COOEt]⁺ |

Biological Activity and Applications in Drug Discovery

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Derivatives of 1-tetralone have shown significant potential as inhibitors of monoamine oxidase B (MAO-B).[5][6]

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of amine neurotransmitters, such as dopamine.[7][8] Inhibition of MAO-B increases the levels of dopamine in the brain and is a validated therapeutic strategy for the management of Parkinson's disease.[9] Numerous studies have demonstrated that derivatives of 1-tetralone are potent and selective inhibitors of MAO-B, with some exhibiting IC₅₀ values in the nanomolar range.[5][9] While the specific IC₅₀ value for the parent compound, EOTC, is not widely reported, its structural framework suggests it is a promising starting point for the design of novel MAO-B inhibitors.

Quantitative Data on MAO-B Inhibition by Tetralone Derivatives

| Compound | MAO-B IC₅₀ (µM) | Reference |

| 1-Tetralone Derivative 1h | 0.0011 | [5] |

| 1-Tetralol Derivative 1o | 0.0075 | [5] |

| Substituted 1-Tetralone | 0.036 (MAO-A), 0.0011 (MAO-B) | [5] |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.0045 | [9] |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.024 (MAO-A) | [9] |

Mechanism of MAO-B Inhibition

The catalytic cycle of MAO-B involves the oxidative deamination of a monoamine substrate, with the concomitant reduction of a flavin adenine dinucleotide (FAD) cofactor.[10] The reduced FAD is then reoxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[11] Inhibitors of MAO-B, such as those based on the tetralone scaffold, typically bind to the active site of the enzyme, preventing the substrate from accessing it.

EOTC as a Scaffold in Drug Discovery

The presence of both a ketone and an ester functional group makes EOTC a versatile scaffold for chemical modification. These functional groups can be readily transformed into a wide range of other functionalities, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets. The rigid bicyclic core of the tetralone provides a well-defined three-dimensional structure that can be optimized for potent and selective binding to target proteins.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. Its structural relationship to known potent MAO-B inhibitors highlights its potential as a key building block in the development of novel therapeutics for neurodegenerative disorders. The detailed synthetic protocol and compiled data in this guide provide a valuable resource for researchers in organic synthesis and medicinal chemistry who are interested in exploring the potential of this and related tetralone derivatives. Further investigation into the specific biological activities of EOTC and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uakron.edu [uakron.edu]

- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 7. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]

- 8. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 9. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in organic synthesis with significant potential in pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic profile, synthesis methodologies, and applications in drug discovery.

Chemical Structure and Identification

This compound is a bicyclic ketone and a derivative of tetralone.[1] Its structure consists of a tetralone backbone, which is a benzene ring fused to a cyclohexenone ring, with an ethyl carboxylate group attached to the second position of the saturated ring.[1]

Systematic IUPAC Name: this compound[1]

Common Synonyms: 2-Carbethoxy-1-tetralone, 2-Ethoxycarbonyl-1-tetralone, Ethyl 1-oxotetralin-2-carboxylate[1]

Chemical Formula: C₁₃H₁₄O₃[1]

Molecular Weight: 218.25 g/mol [1]

CAS Registry Number: 6742-26-3[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Physical State | Liquid or Sticky Oil to Semi-Solid | [2] |

| Melting Point | 33 °C | [3] |

| Boiling Point | 183 °C @ 14 Torr | [3] |

| Density | 1.167 g/cm³ | [3] |

| Solubility | Soluble in various organic solvents. | |

| Storage | Store in a dry, room-temperature environment. | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the protons of the ethyl group (a quartet and a triplet), and the protons on the saturated ring of the tetralone structure.

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the carbons of the ethyl group and the saturated ring.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands indicative of its functional groups. A prominent peak is observed around 1700 cm⁻¹, which corresponds to the C=O stretching vibrations of both the ketone and the ester functionalities.

Mass Spectrometry (MS)

Mass spectrometric analysis typically shows a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes, most notably via intramolecular cyclization reactions.

Dieckmann Condensation

One common method for the synthesis of the core structure is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.

Experimental Workflow: Dieckmann Condensation

Caption: General workflow for Dieckmann condensation.

Friedel-Crafts Acylation and Cyclization

Another synthetic approach involves an initial Friedel-Crafts acylation followed by an intramolecular cyclization. This method is a classic strategy for forming the tetralone ring system.[4]

Experimental Protocol: Friedel-Crafts Acylation and Cyclization

A general procedure involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst to form an intermediate, which then undergoes intramolecular cyclization to yield the tetralone derivative.

Materials:

-

Substituted aromatic precursor

-

Acyl chloride or anhydride

-

Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

-

Anhydrous solvent (e.g., CS₂, nitrobenzene)

-

Acid for cyclization (e.g., polyphosphoric acid)

Procedure:

-

The aromatic precursor and the acylating agent are dissolved in an anhydrous solvent and cooled in an ice bath.

-

The Lewis acid catalyst is added portion-wise, and the reaction mixture is stirred until the acylation is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring it onto crushed ice and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude acylated intermediate.

-

The intermediate is then treated with a strong acid, such as polyphosphoric acid, and heated to induce intramolecular cyclization.

-

The reaction mixture is cooled, poured into water, and the product is extracted.

-

The final product is purified by column chromatography or recrystallization.

Logical Relationship: Synthesis Strategy

Caption: Key steps in the Friedel-Crafts synthesis route.

Applications in Drug Development

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[5][6] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[4][7]

Precursor for Bioactive Molecules

The tetralone core is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antitumor, and central nervous system effects.[8] Derivatives of this compound are utilized in the synthesis of:

-

Antidepressants: The tetralone structure is a key component of some antidepressant drugs.[5]

-

Antibiotics: Certain antibiotics are synthesized using tetralone derivatives as starting materials.[5]

-

Antitumor Agents: The scaffold is found in alkaloids with demonstrated antitumor activity.[5] For instance, it is a crucial intermediate in the synthesis of podophyllotoxin and its derivatives, which are potent anticancer agents that inhibit microtubule assembly.[9][10]

Role in Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, such as podophyllotoxin, are known to interfere with cell division by disrupting microtubule dynamics. This action ultimately leads to apoptosis in rapidly dividing cancer cells.

Signaling Pathway: Podophyllotoxin's Mechanism of Action

Caption: Inhibition of microtubule polymerization by podophyllotoxin.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and a range of interesting properties. Its significance lies primarily in its role as a versatile intermediate for the synthesis of complex organic molecules, particularly those with important biological activities. The tetralone core structure is a key pharmacophore in several classes of therapeutic agents, highlighting the importance of this compound in drug discovery and development. Further research into the synthesis of novel derivatives and their biological evaluation is likely to uncover new therapeutic leads.

References

- 1. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. echemi.com [echemi.com]

- 4. Buy this compound | 6742-26-3 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 7. This compound [myskinrecipes.com]

- 8. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Ethoxycarbonyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of 2-ethoxycarbonyl-1-tetralone. This compound, a derivative of the privileged tetralone scaffold, serves as a valuable intermediate in organic synthesis and holds potential for the development of novel therapeutic agents.

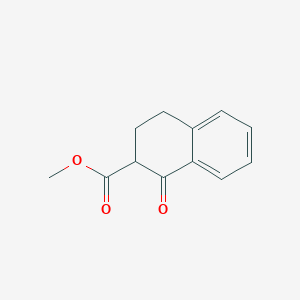

Core Chemical Characteristics

2-Ethoxycarbonyl-1-tetralone, also known as ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is a bicyclic β-keto ester. Its structure features a tetralone core with an ethoxycarbonyl group at the C-2 position. This combination of a ketone and an ester functional group on a rigid scaffold makes it a versatile building block in synthetic chemistry.

Physicochemical Properties

Quantitative data for 2-ethoxycarbonyl-1-tetralone and its parent compound, 1-tetralone, are summarized in the table below for comparative analysis.

| Property | 2-Ethoxycarbonyl-1-tetralone (Predicted/Analogous) | 1-Tetralone (Experimental) |

| Molecular Formula | C₁₃H₁₄O₃ | C₁₀H₁₀O |

| Molecular Weight | 218.25 g/mol [1] | 146.19 g/mol [2] |

| Appearance | Colorless to pale yellow oil or low melting solid | Colorless liquid[2] |

| Boiling Point | Not available | 113-116 °C at 6 mmHg[3] |

| Melting Point | Not available | 2-7 °C[3] |

| Density | Not available | 1.099 g/mL at 25 °C[3] |

| Refractive Index | Not available | n20/D 1.568[3] |

| Solubility | Soluble in common organic solvents | Insoluble in water, soluble in organic solvents[2] |

Spectral Data

The following table summarizes the expected spectral characteristics of 2-ethoxycarbonyl-1-tetralone based on data from analogous compounds.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-8.0 ppm), CH proton at C-2 (triplet or multiplet, ~3.5-4.0 ppm), OCH₂ of ester (quartet, ~4.2 ppm), CH₂ protons at C-3 and C-4 (multiplets, ~2.0-3.0 ppm), CH₃ of ester (triplet, ~1.3 ppm). The exact shifts and multiplicities will depend on the solvent and the presence of keto-enol tautomerism.[4][5][6][7] |

| ¹³C NMR | Carbonyl carbons (ketone ~195-200 ppm, ester ~170 ppm), aromatic carbons (~125-145 ppm), CH carbon at C-2 (~50-60 ppm), OCH₂ of ester (~60 ppm), CH₂ carbons at C-3 and C-4 (~20-40 ppm), CH₃ of ester (~14 ppm).[4][8][9][10] |

| IR Spectroscopy | Strong C=O stretching bands for the ketone (~1680-1700 cm⁻¹) and the ester (~1735-1750 cm⁻¹), C-O stretching of the ester (~1000-1300 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹).[6][11][12][13][14] |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethoxycarbonyl group (-COOCH₂CH₃), and other characteristic fragments of the tetralone ring.[11][12][13][15] |

Experimental Protocols

The synthesis of 2-ethoxycarbonyl-1-tetralone can be achieved through several established synthetic routes. The two most common methods are the Dieckmann condensation of a diester and the direct C-acylation of 1-tetralone.

Synthesis via Dieckmann Condensation

This is a classical method for the formation of cyclic β-keto esters.

Reaction: Intramolecular cyclization of diethyl 2-(2-carboxyethyl)benzoate.

Methodology:

-

Preparation of the Diester: Diethyl 2-(2-carboxyethyl)benzoate is prepared by the esterification of 2-(2-carboxyethyl)benzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Dieckmann Condensation:

-

A solution of the diester in an anhydrous, non-polar solvent (e.g., toluene or benzene) is added dropwise to a suspension of a strong base, such as sodium ethoxide or sodium hydride, under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux with stirring for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction is quenched by the slow addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-ethoxycarbonyl-1-tetralone.

Synthesis via C-acylation of 1-Tetralone

This method involves the direct introduction of the ethoxycarbonyl group at the C-2 position of 1-tetralone.

Reaction: Reaction of 1-tetralone with diethyl carbonate.

Methodology:

-

Enolate Formation: 1-Tetralone is dissolved in an anhydrous solvent (e.g., THF or diethyl ether) and treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) at a low temperature (e.g., -78 °C to 0 °C) to generate the corresponding enolate.

-

Acylation: Diethyl carbonate is added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described in the Dieckmann condensation protocol.

-

Purification: The crude product is purified by vacuum distillation or column chromatography.

Applications in Research and Drug Development

The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[16][17] Derivatives of 1-tetralone have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[16][17]

2-Ethoxycarbonyl-1-tetralone serves as a key intermediate for the synthesis of more complex tetralone derivatives.[18] The presence of the β-keto ester functionality allows for a variety of subsequent chemical transformations, including:

-

Alkylation: The acidic α-proton can be readily removed by a base, and the resulting enolate can be alkylated with various electrophiles to introduce substituents at the C-2 position.[19]

-

Decarboxylation: The ethoxycarbonyl group can be removed by hydrolysis and decarboxylation to yield 2-substituted 1-tetralones.

-

Heterocycle Formation: The dicarbonyl moiety can be used to construct various heterocyclic rings fused to the tetralone core.

Recent research has highlighted the potential of tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in various inflammatory diseases.[20][21] The ability to readily modify the 2-ethoxycarbonyl-1-tetralone structure makes it an attractive starting point for the design and synthesis of novel MIF inhibitors and other potential drug candidates.

Visualizations

Synthesis of 2-Ethoxycarbonyl-1-tetralone via Dieckmann Condensation

Caption: Workflow for the synthesis of 2-ethoxycarbonyl-1-tetralone via Dieckmann condensation.

General Reactivity and Derivatization of 2-Ethoxycarbonyl-1-tetralone

Caption: Key reaction pathways for the derivatization of 2-ethoxycarbonyl-1-tetralone.

References

- 1. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 3. α-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 6. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 7. 1-Tetralone(529-34-0) 1H NMR spectrum [chemicalbook.com]

- 8. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline(16357-59-8) 13C NMR spectrum [chemicalbook.com]

- 11. 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | C14H17NO3 | CID 27833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Acetyl-1-tetralone | C12H12O2 | CID 86527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Acetyl-1-tetralone [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Acetyl-1-tetralone [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Buy this compound | 6742-26-3 [smolecule.com]

- 19. arkat-usa.org [arkat-usa.org]

- 20. real.mtak.hu [real.mtak.hu]

- 21. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 6742-26-3 physical and chemical properties.

An In-depth Technical Guide on Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 6742-26-3)

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 6742-26-3, this compound. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Compound Identification

The compound is classified as a tetralone derivative, a class of bicyclic ketones that serve as important intermediates in organic synthesis and medicinal chemistry.[1]

| Identifier | Value | Source |

| CAS Number | 6742-26-3 | [1][2][3][4][5][6][7][8] |

| IUPAC Name | ethyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | [1][6] |

| Synonyms | 2-ethoxycarbonyl-1-tetralone, ethyl 1-oxotetralin-2-carboxylate | [1] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][5][6][8] |

| Molecular Weight | 218.25 g/mol | [1][5][6][8] |

| PubChem CID | 251472 | [1][5][6] |

| MDL Number | MFCD00973033 | [1][5] |

| InChI | InChI=1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11H,2,7-8H2,1H3 | [1][4][6] |

| InChI Key | DOKKVPGOHCOXLC-UHFFFAOYSA-N | [1][4][5][6] |

| Canonical SMILES | CCOC(=O)C1CCC2=CC=CC=C2C1=O | [1][5] |

Physicochemical Properties

The compound typically exists as a viscous liquid, sticky oil, or semi-solid at room temperature.[1][4] It is stable under inert conditions but may be susceptible to hydrolysis in acidic or basic environments.[1]

Tabulated Physical Data

| Property | Value | Conditions | Source |

| Physical Form | Liquid, Sticky Oil to Semi-Solid | Room Temperature | [4] |

| Melting Point | 33 °C | - | [2] |

| Boiling Point | 183 °C | @ 14 Torr | [2] |

| 333.8 °C | @ 760 mmHg | [9][10] | |

| Density | 1.167 g/cm³ | - | [2] |

| Flash Point | 146.7 °C | - | [2][10] |

| Refractive Index | 1.541 | - | [2][10] |

| Purity | ≥95% | - | [1][4] |

Tabulated Computational Data

| Property | Value | Type | Source |

| XLogP3 | 2.5 | Lipophilicity | [2] |

| Consensus Log Po/w | 2.22 | Lipophilicity (Average) | [5] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Polarity | [2][5] |

| Water Solubility (ESOL) | Log S = -2.85 | Solubility | [5] |

| Water Solubility | 0.305 mg/ml | Solubility | [5] |

| Number of Rotatable Bonds | 3 | Flexibility | [5] |

| Number of H-bond Acceptors | 3 | H-Bonding | [5] |

| Number of H-bond Donors | 0 | H-Bonding | [5] |

Spectral Properties

Spectral data is crucial for the structural confirmation of the compound.

| Spectroscopy Type | Peak / Shift | Assignment | Source |

| Infrared (IR) | ~1700 cm⁻¹ | C=O stretch (ketone and ester) | [1] |

| ~1250 cm⁻¹ | C-O ester stretch | [1] | |

| ¹H NMR (600 MHz, CDCl₃) | δ 1.30 (t, 3H) | CH₃ | [1] |

| δ 2.50–3.10 (m) | Aliphatic protons | [1] |

Experimental Protocols

Synthesis Protocol

A common method for the synthesis of this compound involves the condensation of α-tetralone with diethyl carbonate.[11]

Reaction:

-

Reactants: α-tetralone, Diethyl Carbonate, Sodium Hydride (NaH)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

A suspension of Sodium Hydride (60%, 160 mmol) is prepared in THF (150 mL) containing diethyl carbonate (160 mmol) under a nitrogen atmosphere.[11]

-

A solution of α-tetralone (80 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension.[11]

-

The reaction mixture is heated at reflux overnight.[11]

-

After the reaction is complete, the mixture is cooled, and the product is isolated through standard workup procedures (e.g., quenching, extraction, and purification).

-

General Characterization Protocols

Detailed experimental protocols for this specific compound are not available in the provided results. However, standard laboratory procedures for determining its properties are as follows:

-

Melting Point Determination (Capillary Method): A small, dry sample is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is slowly increased, and the range from which the sample starts to melt until it becomes completely liquid is recorded.

-

Infrared (IR) Spectroscopy: For a liquid or semi-solid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The sample is then analyzed using an IR spectrometer to obtain the absorption spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed in an NMR spectrometer to obtain ¹H and ¹³C spectra.

Safety and Handling

Proper safety precautions should be observed when handling this chemical.

-

Handling: Use in a well-ventilated area.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2][12] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2] Use non-sparking tools and take measures to prevent fire from electrostatic discharge.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents.[2][13] The recommended storage temperature is room temperature, sealed in dry conditions.[4]

Conclusion

This compound (CAS 6742-26-3) is a well-characterized tetralone derivative. Its physical, chemical, and spectral properties are well-documented, making it a reliable starting material or intermediate for applications in organic synthesis and drug discovery. Standard laboratory procedures for synthesis and characterization can be readily applied to this compound. Adherence to recommended safety protocols is essential for its handling and storage.

References

- 1. Buy this compound | 6742-26-3 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 6742-26-3 [m.chemicalbook.com]

- 4. This compound | 6742-26-3 [sigmaaldrich.com]

- 5. 6742-26-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. This compound | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. 6742-26-3[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 9. angenechemical.com [angenechemical.com]

- 10. Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate6742-26-3,Purity95%_Bepharm.Ltd [molbase.com]

- 11. Page loading... [wap.guidechem.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 1-oxotetralin-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-oxotetralin-2-carboxylate, a key intermediate in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Nomenclature

Ethyl 1-oxotetralin-2-carboxylate is a derivative of tetralone, a bicyclic aromatic ketone. Its structure features a tetralin core with a ketone group at the first position and an ethyl carboxylate group at the second position.

IUPAC Name: ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate[1]

Synonyms:

-

2-Ethoxycarbonyl-1-tetralone[1]

-

2-Carbethoxy-1-tetralone[1]

-

Ethyl 1,2,3,4-tetrahydro-1-oxonaphthalene-2-carboxylate

-

NSC 71870[1]

Physicochemical Properties

A summary of the key quantitative data for Ethyl 1-oxotetralin-2-carboxylate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Melting Point | 33 °C | |

| Boiling Point | 183 °C @ 14 Torr | |

| Density | 1.167 g/cm³ | |

| XLogP3 | 2.5 | |

| PSA (Polar Surface Area) | 43.4 Ų | |

| Refractive Index | 1.541 |

Synthesis of Ethyl 1-oxotetralin-2-carboxylate

The primary and most efficient method for the synthesis of Ethyl 1-oxotetralin-2-carboxylate is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[2][3] This reaction is particularly effective for forming five- and six-membered rings.[2][3]

Experimental Protocol: Dieckmann Condensation

This protocol details the synthesis of Ethyl 1-oxotetralin-2-carboxylate from diethyl 2-(2-ethoxycarbonylethyl)benzoate.

Materials:

-

Diethyl 2-(2-ethoxycarbonylethyl)benzoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Diester: A solution of diethyl 2-(2-ethoxycarbonylethyl)benzoate in anhydrous toluene is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with dilute hydrochloric acid to neutralize any remaining base. The organic layer is then washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The crude Ethyl 1-oxotetralin-2-carboxylate can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis

The synthesis of Ethyl 1-oxotetralin-2-carboxylate via Dieckmann condensation follows a clear and logical progression of steps, as illustrated in the workflow diagram below.

References

Potential Biological Activities of Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a tetralin derivative that has garnered interest within the medicinal chemistry landscape. While primarily recognized as a versatile synthetic intermediate for the construction of more complex bioactive molecules, the inherent structural features of its tetralone core suggest a potential for a range of biological activities.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its close derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Molecular Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₄O₃[3]

-

Molecular Weight: 218.25 g/mol [3]

-

CAS Number: 6742-26-3[3]

-

Structure:

Potential Biological Activities and Quantitative Data

The primary biological activity associated with derivatives of this compound is the inhibition of monoamine oxidases (MAOs), particularly MAO-B. This suggests a potential therapeutic application in neurodegenerative disorders such as Parkinson's disease.

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Derivatives of this compound | MAO-B | Nanomolar range | [1] |

| Cyanobenzyloxy substituted derivatives | MAO-A | 24 nM | [1] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound itself are not extensively documented in publicly available literature. However, based on the evaluation of its derivatives, the following standard assays would be employed.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is crucial for determining the inhibitory potential of the compound against MAO-A and MAO-B.

Objective: To quantify the concentration of the test compound required to inhibit 50% of the MAO enzyme activity (IC₅₀).

Principle: The assay measures the enzymatic activity of MAO by monitoring the production of a detectable product from a substrate. The reduction in product formation in the presence of the inhibitor is indicative of its potency.

Generalized Protocol:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

-

Substrate: A suitable substrate for MAO, such as kynuramine for both isoforms or specific substrates for each, is prepared in a buffer solution.

-

Inhibitor Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

The enzyme, buffer, and various concentrations of the inhibitor are pre-incubated in a 96-well plate.

-

The reaction is initiated by adding the substrate.

-

The plate is incubated at 37°C for a specific period.

-

The reaction is stopped, typically by adding a basic solution.

-

The fluorescence of the product is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Logical Relationships

Given the MAO-B inhibitory activity of its derivatives, this compound could potentially modulate dopaminergic signaling pathways.

Caption: Potential modulation of dopaminergic signaling by MAO-B inhibition.

Experimental and Synthetic Workflow

The role of this compound as a synthetic intermediate is a key aspect of its utility.

Caption: General workflow from synthesis to potential drug candidate.

Conclusion

While direct evidence for the biological activity of this compound is limited, its structural motif and the demonstrated activity of its derivatives, particularly as potent MAO-B inhibitors, highlight its significance as a valuable scaffold in drug discovery.[1] Further investigation into the direct biological effects of this compound and the synthesis of novel derivatives are warranted to fully explore its therapeutic potential. Its primary current role remains that of a key building block in the synthesis of more complex and potentially bioactive molecules.[2]

References

Spectroscopic Data Interpretation for 2-Ethoxycarbonyl-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-ethoxycarbonyl-1-tetralone, a key intermediate in the synthesis of various biologically active compounds. The interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document presents a summary of the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for its interpretation.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 2-ethoxycarbonyl-1-tetralone (also known as ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate)[1]. The molecular formula is C₁₃H₁₄O₃ and the molecular weight is 218.25 g/mol [1][2].

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3020 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1735-1715 | Strong | Ester C=O Stretch |

| ~1685-1665 | Strong | Ketone C=O Stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~1250-1000 | Strong | C-O Stretch (Ester) |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 1H | Ar-H (ortho to C=O) |

| ~7.5-7.2 | Multiplet | 3H | Ar-H |

| ~4.2 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.6 | Triplet | 1H | -CH(COOEt)- |

| ~3.0 | Multiplet | 2H | Ar-CH₂- |

| ~2.4 | Multiplet | 2H | -CH₂-CH(COOEt)- |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Ketone Carbonyl (C=O) |

| ~170 | Ester Carbonyl (C=O) |

| ~144 | Aromatic C (quaternary) |

| ~133 | Aromatic C-H |

| ~132 | Aromatic C (quaternary) |

| ~128 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~61 | -O-CH₂-CH₃ |

| ~55 | -CH(COOEt)- |

| ~30 | Ar-CH₂- |

| ~28 | -CH₂-CH(COOEt)- |

| ~14 | -O-CH₂-CH₃ |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 218 | Moderate | [M]⁺ (Molecular Ion) |

| 189 | Moderate | [M - C₂H₅]⁺ |

| 173 | High | [M - OC₂H₅]⁺ |

| 145 | High | [M - COOC₂H₅]⁺ |

| 117 | High | [145 - CO]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 2-Ethoxycarbonyl-1-tetralone

A common method for the synthesis of 2-ethoxycarbonyl-1-tetralone involves the Claisen condensation of 1-tetralone with diethyl carbonate in the presence of a strong base like sodium hydride or sodium ethoxide.

Procedure:

-

To a stirred suspension of sodium hydride in a suitable anhydrous solvent (e.g., toluene or diethyl ether), slowly add a solution of 1-tetralone and diethyl carbonate at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by adding a dilute acid (e.g., acetic acid or hydrochloric acid) until the mixture is neutral.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-ethoxycarbonyl-1-tetralone.

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for both ¹H and ¹³C NMR.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of 2-ethoxycarbonyl-1-tetralone.

This comprehensive guide provides the necessary spectroscopic data, experimental protocols, and a logical framework for the confident identification and characterization of 2-ethoxycarbonyl-1-tetralone. The presented information is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

The Tetralone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, represents a cornerstone in the architecture of a multitude of biologically active compounds. Its rigid framework and versatile chemical handles have established it as a "privileged structure" in medicinal chemistry, serving as a foundational element in the design of novel therapeutics across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the tetralone core, its therapeutic applications, quantitative structure-activity relationship data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.

Therapeutic Applications and Pharmacological Activity

Tetralone derivatives have demonstrated significant pharmacological potential in several key therapeutic areas, including oncology, infectious diseases, and neurology. The strategic functionalization of the tetralone ring system has led to the development of potent and selective agents with diverse mechanisms of action.

Anticancer Activity

The tetralone scaffold is a prominent feature in a number of anticancer agents.[1][2] Derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms, including the induction of apoptosis. The quantitative efficacy of several tetralone derivatives is summarized in Table 1.

Table 1: Anticancer Activity of Tetralone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Berchemiaside A | CCRF-CEM (Leukemia) | >40 | [3] |

| Berchemiaside B | CCRF-CEM (Leukemia) | >40 | [3] |

| Kaempferol | CCRF-CEM (Leukemia) | 14.0 | [3] |

| Maesopsin | CCRF-CEM (Leukemia) | 10.2 | [3] |

| Kaempferol | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 5.3 | [3] |

| Maesopsin | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 12.3 | [3] |

| Tetralone-Thiazoline Derivative 4b | MCF-7 (Breast Adenocarcinoma) | 69.2 | [4] |

| Longifolene-derived Tetralone 6g | MCF-7 (Breast Cancer) | 4.42 ± 2.93 | [5] |

| Longifolene-derived Tetralone 6h | A549 (Lung Carcinoma) | 9.89 ± 1.77 | [5] |

| Thiazoline-Tetralin Derivative 4a | MCF-7 (Breast Adenocarcinoma) | >100 | [6] |

| Thiazoline-Tetralin Derivative 4b | A549 (Lung Carcinoma) | >100 | [6] |

| Tetralone Chalcone 3d | Multiple (Leukemia, Lung, Colon, Prostate, Breast) | Growth Inhibition >60% | [7] |

| Tetralone Chalcone 5c | Leukemia, Breast | Active | [7] |

| Tetralone-Sulfonamide 11 | MCF-7 (Breast Cancer) | Growth Inhibition 77.5% | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and tetralone derivatives have emerged as a promising class of compounds.[1][4] They have shown activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several tetralone derivatives are presented in Table 2. A new derivative of ampicillin, ampicillin-bromo-methoxy-tetralone (ABMT), has shown efficient activity against Staphylococcus aureus with a MIC value of 32 µg/mL, while ampicillin itself was not effective.[9]

Table 2: Antibacterial Activity of Tetralone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Aminoguanidine-Tetralone 2D | S. aureus ATCC 29213 | 0.5 | [1][10] |

| Aminoguanidine-Tetralone 2D | MRSA-2 | 1 | [1][10] |

| Aminoguanidine-Tetralone Derivatives | Gram-positive bacteria | 0.5 - 4 | [1] |

| Aminoguanidine-Tetralone Derivatives | Gram-negative bacteria | 8 - >32 | [11] |

| Ampicillin-bromo-methoxy-tetralone (ABMT) | S. aureus | 32 | [9] |

| Tetralone Derivative 2a (R = CH3) | P. aeruginosa, Salmonella spp. | 31.25 - 250 | [12] |

| Tetralone Derivative 2b | E. coli ESBL | 62.5 - 250 | [12] |

| Tetralone Derivative 2d (R = O-CH2-CH3) | A. niger | 62.5 | [12] |

Enzyme Inhibition

Tetralone derivatives have been extensively explored as inhibitors of various enzymes, with notable success in targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes of significant interest in the treatment of neurodegenerative diseases and depression.[13][14][15]

Substituted α-tetralone derivatives have been identified as highly potent inhibitors of both MAO-A and MAO-B.[13][14] The IC50 values for a selection of these inhibitors are detailed in Table 3.

Table 3: Monoamine Oxidase (MAO) Inhibition by Tetralone Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Selectivity | Reference |

| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 | 287-fold for MAO-B | [13] |

| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | 3.25-fold for MAO-A | [13] |

| C7-Arylalkyloxy-α-tetralone series | MAO-B | 0.00089 - 0.047 | Selective for MAO-B | [14] |

| C7-Arylalkyloxy-α-tetralone series | MAO-A | 0.010 - 0.741 | - | [14] |

The inhibition of AChE is a key strategy in the management of Alzheimer's disease. Certain tetralone-based compounds have shown promise as AChE inhibitors.

Table 4: Acetylcholinesterase (AChE) Inhibition by Tetralone Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Tetralone Derivative 3b | Acetylcholinesterase | 0.052 | [16] |

| Tetralone-based carbamate 1 | Butyrylcholinesterase | 0.12 ± 0.09 | |

| Tetralone-based carbamate 7 | Butyrylcholinesterase | 0.38 ± 0.01 |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. For many anticancer tetralone derivatives, the induction of apoptosis is a key mechanism. A generalized workflow for the high-throughput screening of enzyme inhibitors is also presented.

Caption: Intrinsic and extrinsic apoptosis pathways.

Caption: High-throughput screening workflow.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key class of tetralone derivatives and for the biological assays used to evaluate their activity.

Synthesis of 2-Arylmethylene-1-tetralone Derivatives (Chalcones) via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of tetralone-based chalcones.[17][18][19]

Materials:

-

Substituted 1-tetralone

-

Substituted aromatic aldehyde

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Dissolve the Base: In a flask, dissolve a suitable amount of base (e.g., KOH or NaOH) in methanol or ethanol with stirring.

-

Add Reactants: To the basic solution, add equimolar amounts of the substituted 1-tetralone and the substituted aromatic aldehyde.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After completion of the reaction, neutralize the mixture with a dilute acid (e.g., HCl) or pour it into a large volume of ice-cold water to precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol) to obtain the pure 2-arylmethylene-1-tetralone derivative.

-

Characterization: Confirm the structure of the purified product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][15][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tetralone test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the tetralone compounds in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][21]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Tetralone test compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) in the broth medium.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth to obtain a range of concentrations.

-

Inoculation: Inoculate each well (except for a sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of tetralone derivatives against MAO-A and MAO-B.[22][23][24]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Tetralone test compounds

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well plates (black plates for fluorescence)

-

Fluorimetric or spectrophotometric plate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme (A or B) to the assay buffer. Then, add the tetralone test compounds at various concentrations or the positive control. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding a basic solution). The product of the reaction, 4-hydroxyquinoline, can be measured fluorimetrically (e.g., excitation at 310 nm, emission at 400 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[3][12]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tetralone test compounds

-

Positive control (e.g., Donepezil)

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

96-well plates

-

Spectrophotometric plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, DTNB, and the test compounds in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme and the test compounds at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add DTNB to the wells, followed by the substrate (ATCI) to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period of time. The rate of increase in absorbance corresponds to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Conclusion

The tetralone scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its presence in a wide array of pharmacologically active molecules underscores its importance in drug discovery and development. The data and protocols presented in this guide aim to provide researchers with a solid foundation for the exploration and optimization of novel tetralone-based therapeutics. Future research will undoubtedly continue to unlock the full potential of this remarkable chemical entity in addressing unmet medical needs.

References

- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis regulation by BCL-2 | PPTX [slideshare.net]

- 11. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. ibg.kit.edu [ibg.kit.edu]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. journals.biologists.com [journals.biologists.com]

- 18. Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]

Mechanism of Action of Tetralone-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth analysis of the mechanisms of action for various tetralone-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Inhibition of Monoamine Oxidase (MAO)

Tetralone derivatives have emerged as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases and depression.

Quantitative Data: MAO Inhibition

A series of α-tetralone derivatives have been synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. The half-maximal inhibitory concentrations (IC50) for several potent compounds are summarized below.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B | Reference |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1290 | 4.5 | 287 | [1] |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31 | [1] |

| 1h | 36 | 1.1 | 32.7 | [2] |

| 1f | >100,000 | 1.2 | >83,333 | [2] |

| 1c | 623 | - | - | [2] |

| 1g | 575 | - | - | [2] |

| 1p (alcohol derivative) | 785 | - | - | [2] |

| 1o (alcohol derivative) | - | 7.5 | - | [2] |

Note: Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). A higher value indicates greater selectivity for MAO-B.

Experimental Protocol: MAO Inhibition Assay (Kynuramine Method)

The inhibitory activity of tetralone derivatives on MAO-A and MAO-B can be determined using a fluorometric assay with kynuramine as a substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test tetralone compounds dissolved in DMSO

-

Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of kynuramine in water.

-

Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds and control inhibitors in the buffer.

-

-

Assay Plate Setup:

-

To each well, add 50 µL of the enzyme solution (MAO-A or MAO-B).

-

Add 25 µL of the test compound dilution or control. For total activity wells, add 25 µL of buffer. For blank wells, add buffer instead of the enzyme.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the kynuramine solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

-

Stop Reaction and Measure Fluorescence:

-

Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

Measure the fluorescence intensity with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm. The product, 4-hydroxyquinoline, is fluorescent.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the total activity wells.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway: MAO Inhibition Workflow

Caption: Workflow of the kynuramine-based MAO inhibition assay.

Anticancer Activity

Numerous tetralone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through caspase activation and modulation of key signaling pathways.

Quantitative Data: Anticancer Activity

The cytotoxic effects of several tetralone-based compounds have been evaluated against different human cancer cell lines, with their IC50 values presented below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Thiazoline-Tetralin Derivatives | [3] | ||

| 6c | SKOV-3 (Ovarian) | 7.84 | [3] |

| 6c | HepG2 (Liver) | 13.68 | [3] |

| 6c | A549 (Lung) | 15.69 | [3] |

| 6c | MCF-7 (Breast) | 19.13 | [3] |

| 6c | T-24 (Bladder) | 22.05 | [3] |

| Tetrazole-based Isoxazolines | [4] | ||

| 4h | A549 (Lung) | 1.51 | [4] |

| 4i | A549 (Lung) | 1.49 | [4] |

| 4h | MDA-MB-231 (Breast) | 2.83 | [4] |

| Triazine-Based Derivatives | [5] | ||

| 97 | MCF-7 (Breast) | 0.77 | [5] |

| 98 | MCF-7 (Breast) | 0.1 | [5] |

| 99 | MDA-MB-231 (Breast) | 6.49 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Tetralone-based test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the tetralone compounds in the culture medium.

-

Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Signaling Pathway: Induction of Apoptosis

Some tetralone derivatives, such as tetrandrine (a bisbenzylisoquinoline alkaloid with a core structure that can be conceptually related to fused ring systems), induce apoptosis through both intrinsic and extrinsic caspase pathways.[6][7][8][9]

Caption: Simplified overview of apoptosis induction by tetralone derivatives.

Antibacterial Activity

Tetralone-based compounds have demonstrated promising activity against a range of bacteria, including drug-resistant strains. Their mechanism of action can involve the disruption of the bacterial cell membrane.[10]

Quantitative Data: Antibacterial Activity

The minimum inhibitory concentrations (MIC) of several aminoguanidine-tetralone derivatives against various bacterial strains are listed below.